![molecular formula C18H20O5 B128500 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- CAS No. 145068-46-8](/img/structure/B128500.png)
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-, also known as 2C-H, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used recreationally as a hallucinogen. However,
Wirkmechanismus
The mechanism of action of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves its binding to the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters. This results in altered perception, mood, and cognition.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- can induce hallucinations, altered perception, and changes in mood and cognition. It has also been found to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise studies on the effects of serotonin on the central nervous system. However, its recreational use and legal status may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-. One area of interest is its potential therapeutic use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies on its mechanism of action and effects on the brain could lead to a better understanding of the role of serotonin in mental health. Finally, research on the synthesis and modification of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- could lead to the development of new psychoactive substances with potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitroethane in the presence of ammonium acetate, followed by reduction with lithium aluminum hydride. This method was first described by Alexander Shulgin in his book, PiHKAL: A Chemical Love Story.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Eigenschaften
CAS-Nummer |
145068-46-8 |
|---|---|
Produktname |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
3-[2-(2,3-dimethoxyphenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-13-8-9-14(12(11-13)7-10-17(19)20)15-5-4-6-16(22-2)18(15)23-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HLKSQJLPIJKAGU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
Synonyme |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



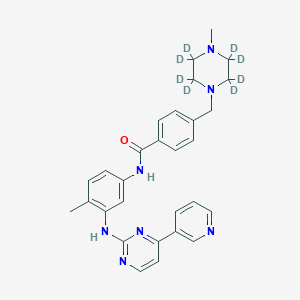
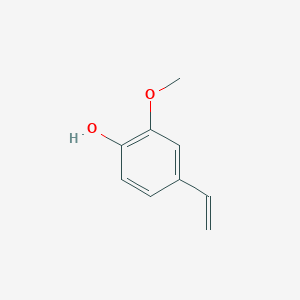
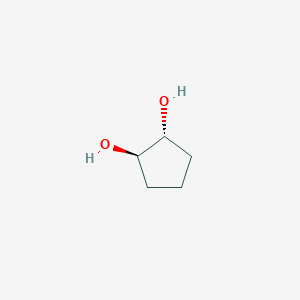
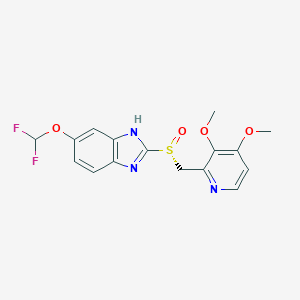
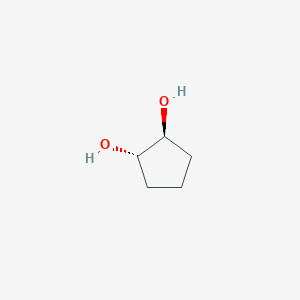
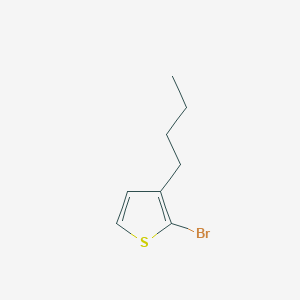
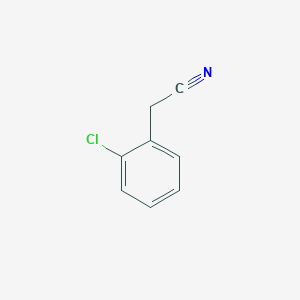
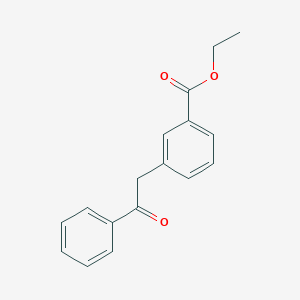
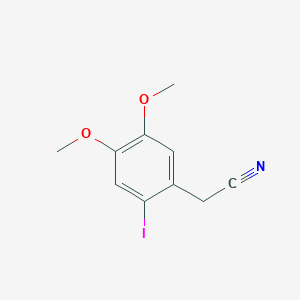
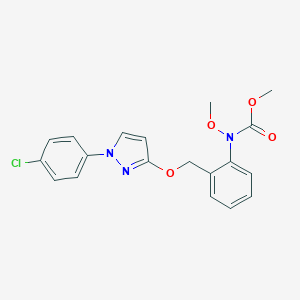
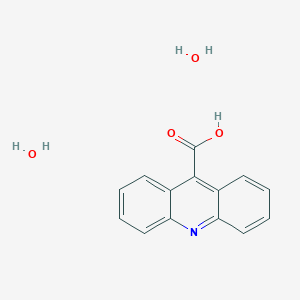
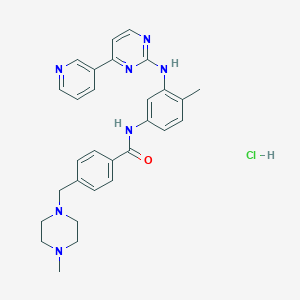
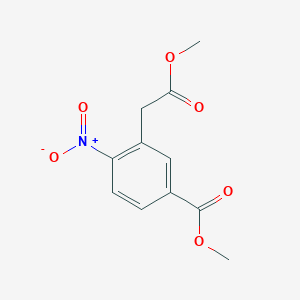
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)